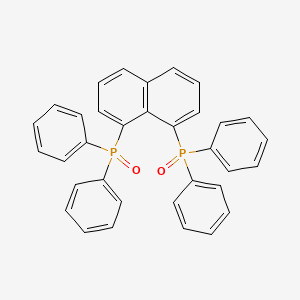![molecular formula C20H16BrNO B1507373 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde CAS No. 733744-98-4](/img/structure/B1507373.png)
4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde
Overview
Description
“4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde” is an organic compound with the molecular formula C20H16BrNO . It has a molecular weight of 366.26 g/mol . The IUPAC name for this compound is 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde .
Molecular Structure Analysis
The molecular structure of “4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde” can be represented by the SMILES string: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br . This indicates that the compound contains a bromophenyl group, a methylphenyl group, and an amino group attached to a benzaldehyde core .Scientific Research Applications
Material Science Semiconductor Building Blocks
The compound 4-[(4-Bromophenyl)(p-tolyl)amino]benzaldehyde is used as a building block in material science, particularly in the development of small molecule semiconductors. These semiconductors are crucial for various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the bromophenyl group can facilitate further functionalization through palladium-catalyzed coupling reactions, which is a common method used to synthesize conjugated materials for electronic devices .
Organic Synthesis Intermediate for Functional Materials
This compound serves as an intermediate in the synthesis of more complex organic materials. Its aromatic aldehyde group is reactive and can be used to form Schiff bases by reacting with primary amines. These Schiff bases can then be utilized to create a variety of functional materials, including polymers, dyes, and pigments, which have applications in coatings, printing, and electronic displays .
Analytical Chemistry Infrared Spectroscopy
In analytical chemistry, specifically in infrared spectroscopy, 4-[(4-Bromophenyl)(p-tolyl)amino]benzaldehyde may be used as a standard or reference compound. Infrared spectroscopy is a technique used to identify and study chemicals by analyzing the infrared light absorbed by a molecule. This compound’s distinct chemical structure could provide characteristic absorption peaks that are useful for calibration or comparison purposes .
Research & Development Experimental Studies
The compound is offered for experimental and research use, indicating its potential application in various scientific studies. Researchers may use this compound to explore its chemical properties, reactivity, and potential applications in new technologies or materials .
Chemical Properties Exploration
Chemists may explore the physical and chemical properties of 4-[(4-Bromophenyl)(p-tolyl)amino]benzaldehyde, such as its melting point, boiling point, density, molecular formula, and weight. Understanding these properties is essential for its application in different fields of science and technology .
Custom Synthesis
This compound can be used in custom synthesis services provided by chemical companies. Custom synthesis involves the production of unique compounds tailored to the specific needs of clients, which can include pharmaceutical companies, research institutions, or industrial manufacturers .
Future Directions
While specific future directions for “4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde” are not mentioned in the search results, related compounds have been studied for their potential as antimicrobial and antiproliferative agents . These compounds have the potential to be used as lead compounds for rational drug designing .
properties
IUPAC Name |
4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPEZBGWABWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1507338.png)










